4-(Bromomethyl)-2-fluoropyridine
Overview
Description
4-(Bromomethyl)-2-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the fourth position and a fluorine atom at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 2-Fluoro-4-methylpyridine.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)-2-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. It is also employed in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The fluorine atom at the second position of the pyridine ring enhances the compound’s stability and modulates its electronic properties, influencing its interaction with molecular targets.
Comparison with Similar Compounds
- 4-(Chloromethyl)-2-fluoropyridine
- 4-(Iodomethyl)-2-fluoropyridine
- 4-(Methyl)-2-fluoropyridine
Comparison: 4-(Bromomethyl)-2-fluoropyridine is unique due to the presence of the bromomethyl group, which is more reactive compared to the chloromethyl and iodomethyl analogs. The bromine atom provides a good leaving group, making the compound highly suitable for nucleophilic substitution reactions. Compared to 4-(Methyl)-2-fluoropyridine, the bromomethyl derivative offers greater versatility in synthetic applications due to the presence of the reactive bromine atom.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCEZINLKFYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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